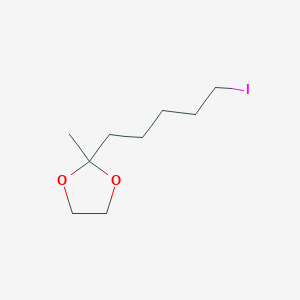
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- is a heterocyclic organic compound with the molecular formula C10H19IO2 It is a derivative of dioxolane, where the 2-position is substituted with a 5-iodopentyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- typically involves the reaction of 1,3-dioxolane with 5-iodopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-(5-hydroxypentyl)-2-methyl-1,3-dioxolane, 2-(5-cyanopentyl)-2-methyl-1,3-dioxolane, and 2-(5-aminopentyl)-2-methyl-1,3-dioxolane.
Oxidation Reactions: Products include 2-(5-iodopentyl)-2-methyl-1,3-dioxolane-4-one.
Reduction Reactions: Products include 2-(5-pentyl)-2-methyl-1,3-dioxolane.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various receptors or enzymes. The dioxolane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-chloropentyl)-1,3-dioxolane
- 2-(5-bromopentyl)-1,3-dioxolane
- 2-(5-fluoropentyl)-1,3-dioxolane
Uniqueness
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more susceptible to nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Propiedades
Número CAS |
121407-72-5 |
|---|---|
Fórmula molecular |
C9H17IO2 |
Peso molecular |
284.13 g/mol |
Nombre IUPAC |
2-(5-iodopentyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17IO2/c1-9(11-7-8-12-9)5-3-2-4-6-10/h2-8H2,1H3 |
Clave InChI |
PIDSKAUAVDTVPH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


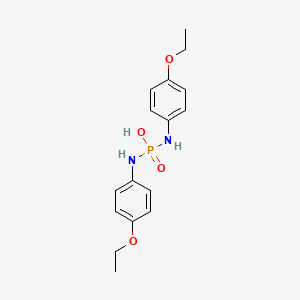
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
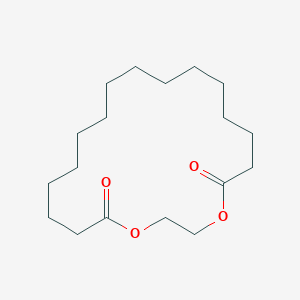
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
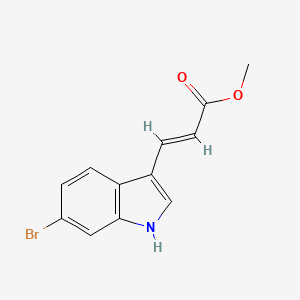
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

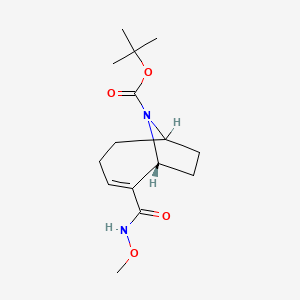
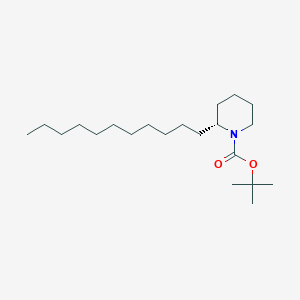
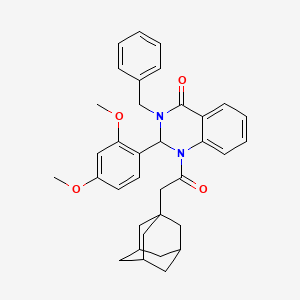
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)


